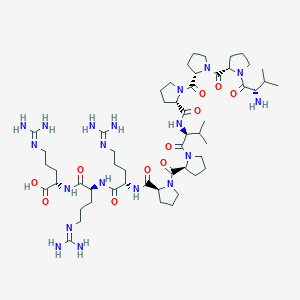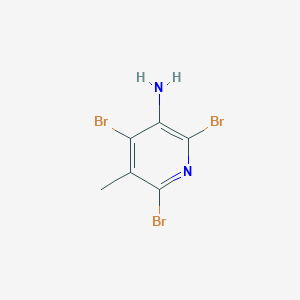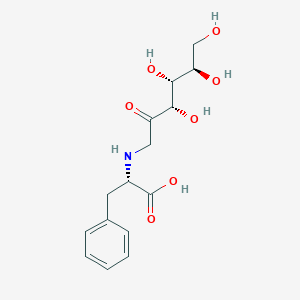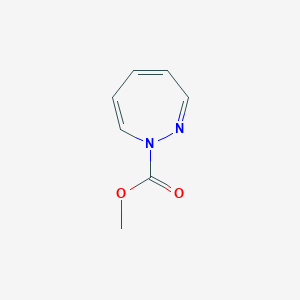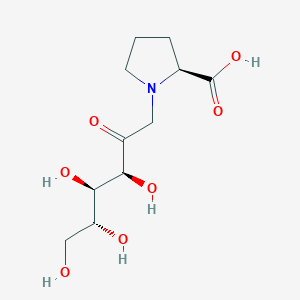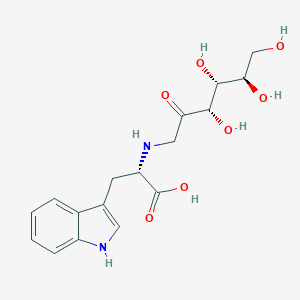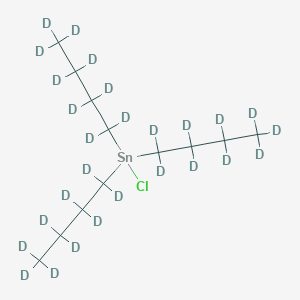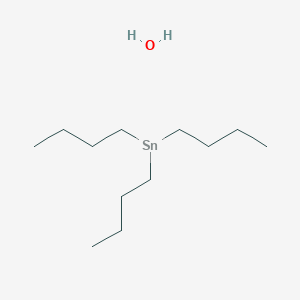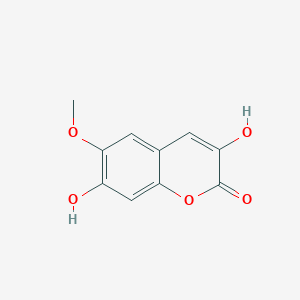
3-Hydroxyscopoletin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxyscopoletin is a natural compound that belongs to the coumarin family. It is found in various plant species, including Artemisia annua, Murraya koenigii, and Ruta graveolens. 3-Hydroxyscopoletin has attracted significant attention from researchers due to its potential pharmacological properties.
Mecanismo De Acción
The mechanism of action of 3-Hydroxyscopoletin is not fully understood, but it is believed to involve the modulation of various signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are enzymes involved in the inflammatory response. It has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in the antioxidant defense system.
Efectos Bioquímicos Y Fisiológicos
3-Hydroxyscopoletin has been shown to exert various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis. It has also been shown to reduce oxidative stress and inflammation. In addition, it has been shown to improve glucose metabolism and insulin sensitivity in diabetic animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-Hydroxyscopoletin in lab experiments is its availability. It can be easily synthesized or obtained from natural sources. Another advantage is its potential pharmacological properties, which make it a promising candidate for drug development. However, one of the limitations of using 3-Hydroxyscopoletin in lab experiments is its low solubility in water, which can affect its bioavailability and limit its use in certain assays.
Direcciones Futuras
There are several future directions for the study of 3-Hydroxyscopoletin. One direction is the investigation of its potential use in the treatment of Alzheimer's disease. Another direction is the study of its mechanism of action in regulating glucose metabolism and insulin sensitivity. Additionally, the development of novel synthesis methods and the evaluation of its safety and toxicity profile are also important future directions.
Métodos De Síntesis
3-Hydroxyscopoletin can be synthesized through several methods, including chemical synthesis, enzymatic synthesis, and microbial synthesis. Chemical synthesis involves the reaction of salicylic acid with ethyl acetoacetate, followed by cyclization and hydrolysis. Enzymatic synthesis involves the use of enzymes such as coumarin 7-hydroxylase and 6-hydroxylase to convert scopoletin to 3-Hydroxyscopoletin. Microbial synthesis involves the use of microorganisms such as Streptomyces griseus to produce 3-Hydroxyscopoletin.
Aplicaciones Científicas De Investigación
3-Hydroxyscopoletin has been extensively studied for its potential pharmacological properties. It has been shown to possess anti-inflammatory, antioxidant, antitumor, and antimicrobial activities. It has also been investigated for its potential use in the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease.
Propiedades
Número CAS |
127861-47-6 |
|---|---|
Nombre del producto |
3-Hydroxyscopoletin |
Fórmula molecular |
C10H8O5 |
Peso molecular |
208.17 g/mol |
Nombre IUPAC |
3,7-dihydroxy-6-methoxychromen-2-one |
InChI |
InChI=1S/C10H8O5/c1-14-9-3-5-2-7(12)10(13)15-8(5)4-6(9)11/h2-4,11-12H,1H3 |
Clave InChI |
OYTFXDXDHQVNQJ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2C(=C1)C=C(C(=O)O2)O)O |
SMILES canónico |
COC1=C(C=C2C(=C1)C=C(C(=O)O2)O)O |
Otros números CAS |
127861-47-6 |
Sinónimos |
3-hydroxyscopoletin |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



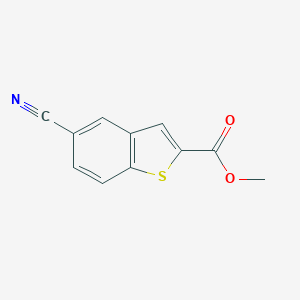



![2-(1-Oxo-4,4-diphenyl-2,3,4a,5,7,7a-hexahydrothiopyrano[2,3-c]pyrrol-6-yl)-1-(4-pyrrolidin-1-ylphenyl)ethanone](/img/structure/B142022.png)
![methyl 3-[2-[[5-[(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-3-(3-methoxy-3-oxopropyl)-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethenyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoate](/img/structure/B142023.png)
